Ensartinib hydrochloride
Übersicht
Beschreibung
Ensartinib hydrochloride is a potent and selective inhibitor primarily targeting anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers, notably non-small cell lung cancer (NSCLC). This compound is designed to overcome resistance mechanisms associated with first-generation ALK inhibitors, making it a valuable therapeutic option for patients with ALK-positive cancers .
Wissenschaftliche Forschungsanwendungen
Ensartinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ALK inhibition and developing new inhibitors.
Biology: Employed in cellular and molecular biology studies to understand the role of ALK in cancer progression.
Medicine: Investigated in clinical trials for its efficacy in treating ALK-positive NSCLC and other cancers.
Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies .
Wirkmechanismus
Target of Action
Ensartinib hydrochloride is a potent and highly selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system . Ensartinib also targets other kinases such as ROS1 and c-Met .
Mode of Action
Ensartinib binds to and inhibits the activity of ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting these targets, ensartinib prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Biochemical Pathways
The primary pathway affected by ensartinib is the ALK pathway. ALK aberrations, such as gene fusions and mutations, can lead to continuous activation of downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ALK, ensartinib disrupts these pathways, leading to reduced tumor growth .
Pharmacokinetics
Ensartinib is orally bioavailable and is primarily eliminated in feces . The mean total recovery of the drug was 101.21% of the radiolabeled dose, with 91.00% excreted in feces and 10.21% in urine . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .
Result of Action
Ensartinib has demonstrated promising efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). It is 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines . Additionally, ensartinib potently inhibited ALK fusions engineered to have point mutations, L1196M and C1156Y, that are associated with crizotinib resistance .
Action Environment
The action of ensartinib can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, sex, liver and kidney function, and the presence of other medications . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: Ensartinib interacts with several biomolecules, including enzymes and proteins. Its primary target is ALK, a receptor tyrosine kinase involved in cell growth, survival, and differentiation. By inhibiting ALK, ensartinib disrupts downstream signaling pathways, affecting cell proliferation and survival .
Enzyme Interactions: Ensartinib inhibits ALK enzymatic activity by binding to its kinase domain. This interaction prevents autophosphorylation and downstream signaling cascades, ultimately suppressing tumor growth .
Cellular Effects
Cell Signaling Pathways: Ensartinib modulates cell signaling pathways by inhibiting ALK. It disrupts ALK-mediated activation of downstream effectors, such as STAT3, PI3K/AKT, and MAPK/ERK, leading to altered gene expression and cellular responses .
Gene Expression: Ensartinib’s impact on gene expression is multifaceted. By inhibiting ALK, it alters the expression of genes involved in cell cycle regulation, apoptosis, and cell survival .
Molecular Mechanism
Ensartinib exerts its effects at the molecular level primarily through ALK inhibition. By binding to the kinase domain, it prevents ATP binding and subsequent autophosphorylation. This disruption impairs downstream signaling, affecting cell growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ensartinib hydrochloride involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s activity and selectivity.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and purity.
Use of continuous flow reactors: Enhancing reaction efficiency and scalability.
Purification techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ensartinib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crizotinib: A first-generation ALK inhibitor with a different safety profile and efficacy.
Alectinib: A second-generation ALK inhibitor with a favorable safety profile and efficacy.
Brigatinib: Another second-generation ALK inhibitor with high efficacy against ALK mutations.
Lorlatinib: A third-generation ALK inhibitor with broad coverage against resistant mutations .
Uniqueness of Ensartinib Hydrochloride
This compound is unique due to its:
Broad spectrum of activity: Effective against a wide range of ALK mutations, including those resistant to first-generation inhibitors.
High selectivity: Specifically targets ALK with minimal off-target effects.
Ability to penetrate the blood-brain barrier: Effective in treating brain metastases associated with ALK-positive NSCLC .
This compound represents a significant advancement in the treatment of ALK-positive cancers, offering hope for improved patient outcomes through targeted therapy.
Eigenschaften
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H/t13-,14+,15-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERUINQRGJAECT-ISUJJMBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl4FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137030-98-7 | |
Record name | Ensartinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137030987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENSARTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2FR6VT1BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.